molecular formula C15H11F3N2O2 B4391444 N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B4391444
M. Wt: 308.25 g/mol
InChI Key: MOXHLBWTVKKOTE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The presence of fluorine atoms in the phenyl and benzyl groups can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(2,4-difluorophenyl)-N’-(4-methylbenzyl)ethanediamide
  • N-(2,4-difluorophenyl)-N’-(4-nitrobenzyl)ethanediamide

Uniqueness

N-(2,4-difluorophenyl)-N’-(4-fluorobenzyl)ethanediamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXHLBWTVKKOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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